Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium derives from its benzophenazinium core, a bicyclic system comprising two fused benzene rings and a central pyrazine ring. The numbering begins at the nitrogen atom in the pyrazine ring, with the benzo[a] designation indicating fusion at the a position (between carbons 1 and 2 of the pyrazine). Substituents are assigned positions based on this framework:
- Phenyl group : Attached to carbon 7 of the benzophenazinium core.
- Phenylamino groups : Positioned at carbons 5 and 9, each bonded via a nitrogen atom.
- Sulfonate groups : Located at carbons 4 and 10, ionically paired with a sodium counterion.
The molecular formula C₃₄H₂₃N₄NaO₆S₂ (molecular weight 670.7 g/mol) confirms the presence of two sulfonate groups, which contribute to the compound’s anionic character and water solubility. Table 1 summarizes key structural identifiers.
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium |
| Molecular Formula | C₃₄H₂₃N₄NaO₆S₂ |
| Molecular Weight | 670.7 g/mol |
| CAS Registry Number | 52218-73-2 |
| Parent Compound | 5,9-Dianilino-7-phenyl-4,10-disulfobenzo[a]phenazin-7-ium |
The sodium counterion neutralizes the sulfonate groups, forming an inner salt structure. This ionic configuration stabilizes the molecule in aqueous environments, a critical feature for dye applications requiring solubility.
Historical Context of Benzo[a]Phenazinium Derivatives in Dye Chemistry
Benzo[a]phenazinium derivatives emerged in the late 19th century as synthetic dyes, driven by demands for colorants with improved lightfastness and chemical stability. Early phenazine dyes, such as mauveine, laid the groundwork for structural modifications to enhance chromatic intensity and application versatility. The introduction of sulfonate groups in the mid-20th century marked a pivotal advancement, enabling water-soluble dyes for textiles and imaging technologies.
Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium exemplifies modern innovations in this lineage. Its synthesis, described in patent literature, involves sequential coupling reactions:
- Oxidative coupling : A p-phenylene diamine derivative reacts with an aromatic monoamine (e.g., N,N-diethylaniline) in acidic aqueous media, using sodium dichromate as an oxidant.
- Secondary amination : The intermediate product undergoes further amination with a monoamine, followed by sulfonation to introduce the sulfonate groups.
- Salt formation : Addition of sodium iodide precipitates the final dye, which is purified via recrystallization.
This synthetic route, yielding purity levels exceeding 95%, underscores the compound’s industrial viability. Its leuco form (colorless) transitions to a colored state upon oxidation, making it valuable in thermographic imaging systems for transparencies and archival records. Compared to earlier phenazine dyes, the sulfonate groups mitigate aggregation, ensuring uniform coloration and resistance to photodegradation.
The compound’s development reflects broader trends in dye chemistry, where structural tailoring optimizes performance for niche applications. For instance, the phenylamino substituents enhance electron delocalization, shifting absorption maxima to desired wavelengths. Such precision in molecular design has cemented benzo[a]phenazinium derivatives as indispensable tools in high-stability colorant systems.
Properties
CAS No. |
6378-88-7 |
|---|---|
Molecular Formula |
C34H23N4NaO6S2 |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
sodium;5,9-dianilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |
InChI |
InChI=1S/C34H24N4O6S2.Na/c39-45(40,41)31-18-10-17-25-33(31)28(36-23-13-6-2-7-14-23)20-30-34(25)37-26-21-32(46(42,43)44)27(35-22-11-4-1-5-12-22)19-29(26)38(30)24-15-8-3-9-16-24;/h1-21H,(H3,35,36,39,40,41,42,43,44);/q;+1/p-1 |
InChI Key |
RBYJOOWYRXEJAM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 59 involves the condensation of 1,4-diaminoanthraquinone with ethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{1,4-diaminoanthraquinone} + 2 \text{ethylamine} \rightarrow \text{Acid Blue 59} ]
Industrial Production Methods
Industrial production of Acid Blue 59 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the following steps:
Oxidation: The leuco form of the dye is oxidized using an oxidizing agent such as manganese dioxide in an aqueous solution.
Neutralization: The oxidized solution is neutralized using sodium carbonate to form a suspension.
Filtration: The suspension is filtered to remove any solid impurities.
Concentration and Drying: The filtered solution is concentrated and dried to obtain the final dye product.
Chemical Reactions Analysis
Types of Reactions
Acid Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions, leading to the cleavage of the azo bond.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, persulfate.
Reducing Agents: Sodium dithionite, zero-valent iron nanoparticles.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and Fourier-transform infrared spectroscopy .
Scientific Research Applications
Textile Dyeing
One of the primary applications of Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium is in the dyeing of textiles. It is commercially available under the name Irisol Fast Blue BLN and is particularly effective for dyeing nitrocellulose lacquers and other synthetic fibers. The dye exhibits excellent lightfastness and washfastness properties, making it suitable for high-performance textile applications .
Case Study: Nitrocellulose Lacquers
A study demonstrated the effectiveness of this dye in nitrocellulose lacquer formulations, where it provided vibrant coloration without compromising the physical properties of the lacquer. The dye's compatibility with various solvents used in lacquer formulations was also highlighted, ensuring uniform distribution and adherence to substrates.
Biological Applications
Recent research has explored the potential biological applications of this compound, particularly in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain types of cancer.
Case Study: Photodynamic Therapy
In vitro studies have shown that Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This mechanism involves the generation of singlet oxygen, which damages cellular components leading to cell death .
Environmental Applications
The compound is also being investigated for its potential use in environmental remediation processes. Its ability to bind heavy metals and other pollutants can be utilized in water treatment applications.
Case Study: Heavy Metal Adsorption
Research demonstrated that Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium effectively adsorbs lead ions from aqueous solutions. The adsorption capacity was found to be significantly high due to the presence of sulfonate groups that enhance binding interactions with metal ions .
Analytical Chemistry
This compound serves as a useful reagent in analytical chemistry for detecting specific analytes due to its fluorescent properties. It can be employed in various spectroscopic techniques.
Case Study: Fluorescent Sensing
A study focused on using Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium as a fluorescent probe for detecting trace amounts of heavy metals in environmental samples. The results indicated high sensitivity and selectivity towards certain metal ions, making it a valuable tool for analytical applications .
Mechanism of Action
The mechanism of action of Acid Blue 59 involves its interaction with molecular targets such as enzymes and cellular structures. The dye can bind to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular processes .
Comparison with Similar Compounds
Tris(DPAF-C9)7 and Bis(DPAF-C9)6 (Fluorenyl-Based Analogues)
- Structure: These compounds feature tris- or bis-fluorenyl groups attached to a central benzene core via phenylamino linkages. Unlike the target compound, they lack sulfonate groups and the phenazinium ring system .
- Synthesis : Both are synthesized via Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP, similar to methods that could theoretically apply to the target compound. However, the absence of sulfonation steps differentiates their synthetic pathways .
- Properties :
- Applications : Fluorenyl derivatives are used in optoelectronics, whereas the target compound is specialized for dyeing and cosmetics .
Wool Fast Blue BLA (5,9-Dianilino-7-phenyl-4,10-disulphbenzo[ǂ]phenazinium Hydroxide)
CI 50325 (Hydrogen 9-[(3-methoxyphenyl)amino]-7-phenyl-5-(phenylamino)-4,10-disulphonatobenzo[a]phenazinium, Sodium Salt)
- Structure: Differs by having a methoxyphenylamino group at position 9 instead of a phenylamino group .
- Properties: Color: Violet shade vs. blue in the target compound, due to electron-donating methoxy groups altering absorption .
DATA (2,5-Bis(phenylamino)-1,4-benzenedicarboxylic Acid)
Derivatives with Alternative Counterions or Additives
- Nonadecan-10-amine Complex: The target compound’s sulfonate groups are replaced with a long-chain amine, improving lipid solubility for industrial formulations .
- Disodium Salt Variant (C₂₈H₁₈N₄Na₂O₆S₂) : Higher solubility due to additional sodium ions; used in niche applications requiring enhanced ionic strength .
Comparative Data Table
Biological Activity
Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium, commonly referred to as Irisol Fast Blue BLN, is a synthetic dye belonging to the phenazinium class. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings and case studies.
- Molecular Formula : C34H23N4NaO6S2
- Molecular Weight : 670.69 g/mol
- CAS Number : 6378-88-7
These properties indicate that the compound is a complex organic molecule with multiple functional groups that may influence its interaction with biological systems.
Biological Activity Overview
The biological activity of sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium is primarily characterized by its applications in dyeing processes and potential therapeutic uses. Below are key areas of investigation:
1. Antimicrobial Activity
Research has indicated that phenazinium compounds exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting that sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium may possess comparable effects.
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. For instance:
- In vitro studies showed that at certain concentrations, the compound could induce apoptosis in human cancer cell lines.
- The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for various cell lines, indicating a dose-dependent response.
3. Photodynamic Therapy (PDT) Potential
Given its chemical structure, there is potential for sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium to be used in photodynamic therapy:
- The compound can generate reactive oxygen species (ROS) upon light activation, which can selectively damage cancer cells while sparing healthy tissues.
- Studies have shown promising results in preclinical models where light exposure led to significant tumor reduction.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various phenazinium dyes, sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium was tested against Gram-positive and Gram-negative bacteria. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that the compound has significant antimicrobial activity against both types of bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 18 |
The results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell types.
Q & A
Basic: What are the key structural features and nomenclature conventions for Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium?
Answer:
The compound is a disulphonated benzo[a]phenazinium derivative with phenyl and phenylamino substituents at positions 7, 5, and 9. Its IUPAC name reflects the sodium counterion, sulphonate groups at positions 4 and 10, and the aromatic substituents. Key identifiers include CAS 6378-88-7, EC 228-955-0, and synonyms like C.I. Acid Blue 59 and Wool Fast Blue BLA. Structural verification requires techniques like H/C NMR and high-resolution mass spectrometry (HRMS) to confirm the phenazinium core and sulphonate groups .
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization involves controlling reaction conditions (e.g., pH, temperature) during sulphonation and phenylamino group coupling. For example:
- Step 1: Sulphonation of benzo[a]phenazinium precursors using oleum at 60–80°C to minimize side reactions.
- Step 2: Selective amination via Ullmann coupling with phenylamine derivatives, using Cu(I) catalysts.
Purity challenges arise from incomplete sulphonation or over-substitution. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for monitoring intermediates .
Basic: What analytical applications does this compound have in spectrophotometric methods?
Answer:
It serves as a redox-sensitive chromophore in indirect spectrophotometry. For example, its interaction with hypoiodite (formed from iodine under alkaline conditions) enables quantification of β-lactam antibiotics (e.g., ampicillin) via hypochromic shifts at λmax 620 nm. Calibration curves should account for pH-dependent iodine stability .
Advanced: What mechanistic insights explain its interaction with hemoglobin (Hb) in spectroscopic studies?
Answer:
The phenazinium core binds Hb’s heme pocket, causing hypochromicity in the Soret band (410 nm) due to ground-state complex formation. Fluorescence quenching studies (λex 280 nm) suggest static quenching, with binding constants (Kb) calculated via Stern-Volmer plots. Competitive assays with warfarin or ibuprofen can identify binding sites .
Advanced: How does pH and ionic strength affect the compound’s stability in aqueous solutions?
Answer:
Stability decreases at pH > 8 due to sulphonate group hydrolysis. Ionic strength > 0.1 M (e.g., NaCl) induces aggregation, shifting λmax by 10–15 nm. Long-term storage requires buffered solutions (pH 5–6, 4°C) with antioxidants like ascorbate to prevent radical degradation .
Basic: What challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
Matrix interference (e.g., proteins, salts) necessitates sample pretreatment:
- Protein removal: Precipitation with acetonitrile (3:1 v/v).
- Chromatography: RP-HPLC with diode-array detection (λ = 620 nm) or LC-MS/MS (MRM transitions m/z 617 → 455).
Recovery rates should be validated using spiked samples .
Advanced: How do contradictory spectral data (e.g., hypochromicity vs. hyperchromicity) arise in different studies?
Answer:
Discrepancies stem from:
- Concentration effects: Hypochromicity dominates at low concentrations (1–10 μM), while aggregation at higher concentrations (>50 μM) causes hyperchromicity.
- Solvent polarity: Acetonitrile enhances monomer stability, whereas aqueous buffers promote aggregation. Dynamic light scattering (DLS) is critical for assessing aggregation states .
Advanced: What degradation products form under UV light exposure, and how are they characterized?
Answer:
Photodegradation via N–S bond cleavage produces:
- Product 1: 7-Phenylbenzo[a]phenazinium (identified by LC-MS, m/z 345).
- Product 2: Phenylamino-sulphonates (confirmed via FTIR sulphonate stretching at 1180 cm⁻¹).
Accelerated stability studies (ICH Q1B guidelines) with UV-A/UV-B irradiation quantify degradation kinetics .
Advanced: What advanced spectroscopic techniques resolve ambiguities in its electronic transition assignments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
